molecular formula C15H12N2S B2801199 4-(p-Tolyl)phthalazine-1-thiol CAS No. 307513-15-1

4-(p-Tolyl)phthalazine-1-thiol

Cat. No.: B2801199
CAS No.: 307513-15-1
M. Wt: 252.34
InChI Key: NVXPOHWMNIBODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a phthalazine ring fused with a thiol group and a p-tolyl substituent, making it a valuable molecule in various chemical and biological research fields.

Scientific Research Applications

4-(p-Tolyl)phthalazine-1-thiol has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “4-(p-Tolyl)phthalazine-1-thiol” is not mentioned in the retrieved papers, phthalazine derivatives have been shown to exhibit a wide range of pharmacological activities . These activities are likely due to the unique chemical structure of phthalazine and its derivatives.

Future Directions

The future directions for “4-(p-Tolyl)phthalazine-1-thiol” and similar compounds could involve further exploration of their pharmacological activities . Additionally, new synthetic methods for the efficient preparation of heterocycles containing a phthalazine ring fragment could be an interesting challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)phthalazine-1-thiol typically involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)phthalazine-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(p-Tolyl)phthalazine-1-thiol is unique due to the presence of both a thiol group and a p-tolyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(4-methylphenyl)-2H-phthalazine-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPOHWMNIBODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.